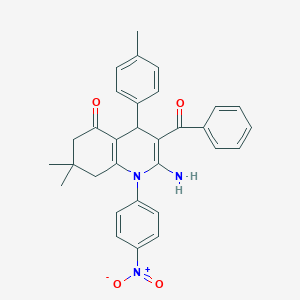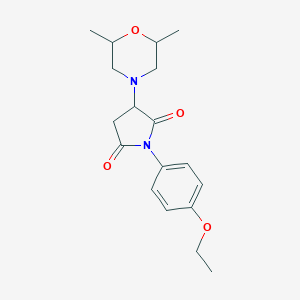
3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione, also known as CX717, is a novel compound that has gained significant attention in the scientific community due to its potential as a cognitive enhancer. CX717 has been shown to enhance learning and memory in animal models, and there is growing interest in its potential as a treatment for cognitive disorders in humans.
Mecanismo De Acción
The exact mechanism of action of 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed that 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione enhances cognitive function by modulating the activity of AMPA receptors in the brain. AMPA receptors are involved in the transmission of signals between neurons and are critical for learning and memory. 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to increase the activity of AMPA receptors, which may explain its cognitive-enhancing effects.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to have other biochemical and physiological effects. 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been found to increase the release of dopamine and acetylcholine in the brain, which are neurotransmitters that are involved in cognitive function. 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione in lab experiments is that it is relatively easy to synthesize and can be produced on a large scale. 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has also been extensively studied in animal models, which makes it a well-characterized compound. However, one limitation of using 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its cognitive-enhancing effects.
Direcciones Futuras
There are several future directions for research on 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione. One direction is to further investigate its mechanism of action and how it modulates the activity of AMPA receptors. Another direction is to study its potential as a treatment for cognitive disorders in humans. Clinical trials are needed to determine the safety and efficacy of 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione in humans. Additionally, research on the long-term effects of 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione is needed to determine its potential as a cognitive enhancer over extended periods of time.
Conclusion:
In conclusion, 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione is a novel compound that has gained significant attention in the scientific community due to its potential as a cognitive enhancer. Its synthesis method is relatively simple, and it has been extensively studied in animal models. 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione enhances cognitive function by modulating the activity of AMPA receptors in the brain. It has potential as a treatment for cognitive disorders such as Alzheimer's disease and dementia. However, further research is needed to fully understand its mechanism of action and its potential as a cognitive enhancer in humans.
Métodos De Síntesis
The synthesis of 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione involves the reaction of 4-methylphenylacetic acid with cyclooctylamine to form an amide intermediate. The amide intermediate is then cyclized with phosgene to form 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione. The synthesis method of 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been extensively studied in animal models, and the results have shown that it has the potential to enhance learning and memory. In a study conducted on rats, 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione was found to improve performance in a spatial memory task. Another study conducted on monkeys showed that 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione improved performance in a delayed matching-to-sample task. These findings suggest that 3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione may have potential as a treatment for cognitive disorders such as Alzheimer's disease and dementia.
Propiedades
Nombre del producto |
3-(Cyclooctylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione |
|---|---|
Fórmula molecular |
C19H26N2O2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
3-(cyclooctylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H26N2O2/c1-14-9-11-16(12-10-14)21-18(22)13-17(19(21)23)20-15-7-5-3-2-4-6-8-15/h9-12,15,17,20H,2-8,13H2,1H3 |
Clave InChI |
VERBIKTULGISQK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCCCC3 |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B304391.png)
![3-[(1-Benzylpiperidin-4-yl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304392.png)

![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304396.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304397.png)
![3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304400.png)
![2-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B304402.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304405.png)
![N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B304406.png)
![2-(6,7-dichloro-1-hydroxy-3-oxo-3,4-dihydro-1,2,4-benzotriazin-2(1H)-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B304407.png)